Mercury(II) Acetate: A Technical Guide to Its Chemical Formula and Molecular Structure
Mercury(II) Acetate: A Technical Guide to Its Chemical Formula and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury(II) acetate, also known as mercuric acetate, is an inorganic compound with the formula Hg(C₂H₃O₂)₂. It is a white, crystalline solid that is soluble in water and has a faint vinegar-like odor.[1][2][3] This compound serves as a versatile and important reagent in synthetic organic chemistry, most notably for oxymercuration reactions, which provide a reliable method for the Markovnikov hydration of alkenes without the carbocation rearrangements that can plague acid-catalyzed methods.[2][4][5][6] It is also employed in the synthesis of organomercury compounds and as a reagent for the deprotection of thiol groups.[1] This guide provides a detailed overview of the chemical formula, molecular and crystal structure, and key experimental data related to mercury(II) acetate.
Chemical and Physical Properties
Mercury(II) acetate is a well-characterized compound with established physical properties. It is sensitive to light and aqueous solutions may decompose upon standing.[3]
| Property | Value | Reference(s) |
| Chemical Formula | Hg(C₂H₃O₂)₂ or C₄H₆HgO₄ | [1][2] |
| Molecular Weight | 318.68 g/mol | [2][3][7] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Odor | Mild vinegar-like odor | [2][3] |
| Density | 3.28 g/cm³ | [1] |
| Melting Point | 179 °C (decomposes) | [1][8] |
| Solubility in Water | 25 g/100 mL (10 °C), 100 g/100 mL (100 °C) | [1] |
| CAS Number | 1600-27-7 | [7] |
Molecular and Crystal Structure
The structure of mercury(II) acetate in the solid state has been determined by X-ray crystallography. It exists as a crystalline solid composed of discrete Hg(O₂CCH₃)₂ molecules.[1]
Molecular Geometry
Within an individual molecule, the mercury atom is covalently bonded to two acetate ligands. The key structural parameters are summarized below.
| Structural Parameter | Value | Reference(s) |
| Hg-O Bond Distance | 2.07 Å | [1] |
| Coordination Geometry | Distorted Square Pyramidal | [1] |
The primary coordination at the mercury center involves two short, covalent Hg-O bonds. In the crystal lattice, there are also three longer, weaker intermolecular Hg···O interactions, with distances of approximately 2.75 Å.[1] These weaker interactions result in a slightly distorted square pyramidal coordination geometry around each mercury atom, linking the individual molecules into a more complex crystalline framework.
Caption: Intramolecular bonding in a single mercury(II) acetate molecule.
Spectroscopic Characterization
Spectroscopic methods are crucial for the identification and characterization of mercury(II) acetate.
Infrared (IR) Spectroscopy
The IR spectrum of mercury(II) acetate shows characteristic absorption bands for the acetate ligand. The positions of the carboxylate (COO⁻) stretching frequencies are sensitive to the nature of the metal-oxygen bond.
| Vibration | Typical Wavenumber Range (cm⁻¹) |
| C=O Stretch (asymmetric) | 1550 - 1610 |
| C-O Stretch (symmetric) | 1400 - 1450 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-C Stretch | 900 - 950 |
Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For mercury(II) acetate, both ¹³C and ¹⁹⁹Hg NMR are informative.
-
¹³C NMR: The spectrum will show two distinct signals corresponding to the methyl carbon (-CH₃) and the carboxyl carbon (-COO) of the acetate ligands. Based on typical chemical shift ranges, the methyl carbon would appear further upfield (lower ppm), while the carboxyl carbon would be significantly downfield.[9][10][11]
-
-CH₃: ~20-30 ppm
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-COO: ~170-185 ppm
-
-
¹⁹⁹Hg NMR: Mercury has an NMR-active isotope, ¹⁹⁹Hg (spin ½, ~17% natural abundance).[4] ¹⁹⁹Hg NMR spectra cover a very wide chemical shift range, making the technique highly sensitive to the coordination environment of the mercury atom.[4][12] For Hg(II) compounds, chemical shifts are typically reported relative to a standard like dimethylmercury (Hg(CH₃)₂). The specific chemical shift for mercury(II) acetate can vary depending on the solvent and concentration.
Experimental Protocols
Mercury(II) acetate is commonly used in the oxymercuration-demercuration of alkenes. The following is a representative protocol adapted from a procedure for the synthesis of 1-methylcyclohexanol from 1-methylcyclohexene, as published in Organic Syntheses.
Protocol: Oxymercuration-Demercuration of 1-Methylcyclohexene
1. Materials and Equipment:
-
Mercury(II) acetate
-
1-Methylcyclohexene
-
Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
Sodium borohydride (NaBH₄)
-
3 N Sodium hydroxide (NaOH) solution
-
Round-bottom flask equipped with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and distillation
2. Procedure:
-
Step 1: Oxymercuration. In a round-bottom flask, a solution of mercury(II) acetate (1.0 equivalent) in a 1:1 mixture of water and THF is prepared. The flask is cooled in an ice bath, and 1-methylcyclohexene (1.0 equivalent) is added dropwise with vigorous stirring.[6] The mixture is stirred at room temperature for approximately 30-60 minutes, during which the oxymercuration reaction proceeds to completion.[6] The disappearance of any yellow precipitate (mercuric oxide) indicates the reaction is proceeding.[6]
-
Step 2: Demercuration. To the reaction mixture, a solution of 3 N NaOH is added, followed by the slow, portion-wise addition of a 0.5 M solution of sodium borohydride in 3 N NaOH.[6] This step is exothermic and should be performed with cooling to maintain the temperature below 25 °C.[6] The addition of NaBH₄ reduces the C-Hg bond to a C-H bond, and elemental mercury precipitates as a dense, shiny liquid. The mixture is stirred for an additional 2 hours at room temperature.[6]
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Step 3: Work-up and Isolation. The supernatant liquid is decanted from the elemental mercury. The aqueous layer is extracted with diethyl ether (3x portions). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield the crude 1-methylcyclohexanol product.[6] Further purification can be achieved by distillation.
References
- 1. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
- 2. Mercuric acetate [webbook.nist.gov]
- 3. Mercury(II) acetate - Wikipedia [en.wikipedia.org]
- 4. (Hg) Mercury NMR [chem.ch.huji.ac.il]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 8. spectrabase.com [spectrabase.com]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]
